

physicochemical properties of (4-Formyl-3-(trifluoromethyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (4-Formyl-3-(trifluoromethyl)phenyl)boronic acid

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An In-depth Technical Guide to the Physicochemical Properties of **(4-Formyl-3-(trifluoromethyl)phenyl)boronic acid**

Introduction: A Molecule of Strategic Importance

(4-Formyl-3-(trifluoromethyl)phenyl)boronic acid stands as a pivotal building block in modern medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a reactive boronic acid, a versatile formyl group, and an electronically influential trifluoromethyl group—offers a powerful platform for the synthesis of complex molecular targets. The boronic acid moiety serves as a cornerstone for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[1][2]} The formyl group provides a reactive handle for a myriad of transformations, while the trifluoromethyl group is strategically employed to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.^[1]

This guide, prepared for researchers, medicinal chemists, and process development scientists, provides a comprehensive overview of the core physicochemical properties of this compound. We will move beyond a simple recitation of data, delving into the causality behind its characteristics and providing robust, field-tested protocols for their validation. Understanding these fundamental properties is not merely an academic exercise; it is a prerequisite for

designing efficient synthetic routes, ensuring analytical control, and ultimately, accelerating the development of novel therapeutics and advanced materials.

Core Physicochemical Profile

A thorough understanding of the fundamental physical and chemical properties is essential for the effective handling, reaction design, and analysis of any chemical intermediate.

Identification and Structural Features

- Chemical Name: **(4-Formyl-3-(trifluoromethyl)phenyl)boronic acid**
- CAS Number: 1072944-24-1[3][4]
- Molecular Formula: $C_8H_6BF_3O_3$ [3][4]
- Molecular Weight: 217.94 g/mol [3]

Caption: Molecular structure of **(4-Formyl-3-(trifluoromethyl)phenyl)boronic acid**.

Summary of Physical Properties

The macroscopic properties of a compound dictate its handling, storage, and formulation requirements. The data presented below are compiled from available literature and provide a baseline for laboratory use.

Property	Value	Remarks
Appearance	White to off-white or light yellow solid/powder	Typical for arylboronic acids.[5] Color may depend on purity.
Melting Point	201 °C[3]	A sharp melting point is a primary indicator of purity. Decomposition may occur at higher temperatures.
Boiling Point	Not Applicable	Decomposes prior to boiling. The reported value of -273.15 °C is a placeholder.[3]
Purity	≥95%	Typically available at this purity for R&D purposes.[4] Higher purity may be required for GMP applications.

Acidity and Solution Behavior (pKa)

The boronic acid functional group is a Lewis acid, not a Brønsted acid. It accepts a hydroxide ion to form a tetrahedral boronate species. This equilibrium is characterized by a pKa value.

While the exact pKa of **(4-Formyl-3-(trifluoromethyl)phenyl)boronic acid** has not been empirically published, it can be predicted based on the electronic effects of its substituents. The parent phenylboronic acid has a pKa of approximately 8.8.[6] Both the formyl (-CHO) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing. This inductive effect withdraws electron density from the boron atom, increasing its electrophilicity and thus its Lewis acidity.[7] [8] Consequently, the pKa of the title compound is expected to be significantly lower (more acidic) than that of unsubstituted phenylboronic acid. The increased acidity is an important factor in its reactivity and stability.[6][8]

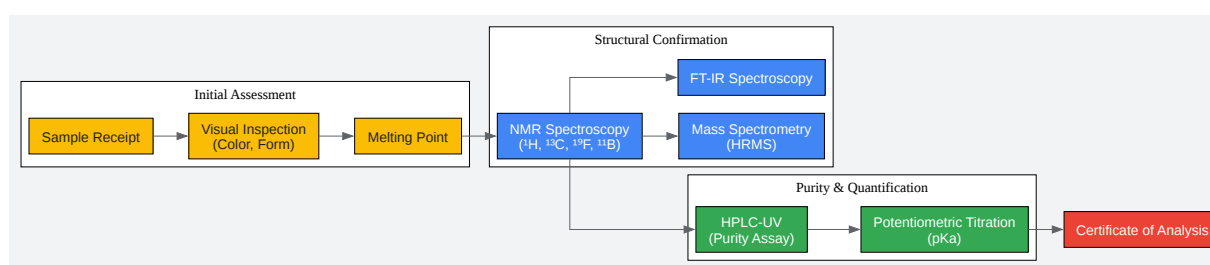
Solubility Profile

A precise solubility profile is determined experimentally. However, a qualitative assessment based on the structure is as follows:

- **Aqueous Solvents:** Sparingly soluble in water. The boronic acid group imparts some polarity, but this is offset by the hydrophobic aromatic ring and the highly lipophilic trifluoromethyl group.
- **Polar Aprotic Solvents:** Good solubility is expected in solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), which are common media for reactions involving boronic acids.
- **Alcohols:** Soluble in methanol and ethanol, though esterification to form boronate esters can occur, especially under acidic conditions or upon prolonged heating.
- **Nonpolar Solvents:** Low solubility is expected in hydrocarbons like hexanes and toluene at room temperature.

Spectroscopic and Analytical Characterization

A multi-technique approach is required for unambiguous structural confirmation and purity assessment. This section outlines the expected spectroscopic signatures.



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Caption: A typical analytical workflow for the characterization of the title compound.

- ^1H NMR: Expected signals include a singlet for the aldehyde proton (~ 10 ppm), a broad singlet for the $\text{B}(\text{OH})_2$ protons (concentration-dependent), and distinct multiplets in the aromatic region (7.5-8.5 ppm) corresponding to the three aromatic protons.
- ^{13}C NMR: Key signals will be the carbonyl carbon of the aldehyde (~ 190 ppm), aromatic carbons (120-140 ppm), the carbon bearing the CF_3 group (a quartet due to ^1JCF coupling), and a broad signal for the carbon attached to the boron atom.
- ^{19}F NMR: A sharp singlet corresponding to the CF_3 group is expected. Its chemical shift will serve as a clean handle for reaction monitoring.
- ^{11}B NMR: A broad signal characteristic of a trigonal boronic acid (typically between 25-35 ppm) is anticipated.
- FT-IR: Characteristic vibrational bands will be present for O-H stretching of the boronic acid ($\sim 3300\text{ cm}^{-1}$, broad), C=O stretching of the aldehyde ($\sim 1700\text{ cm}^{-1}$), C-F stretching ($\sim 1100\text{--}1300\text{ cm}^{-1}$), and aromatic C=C and C-H stretching.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass corresponding to the molecular formula $\text{C}_8\text{H}_6\text{BF}_3\text{O}_3$.

Experimental Protocols for Property Determination

The following protocols are designed as self-validating systems, incorporating system suitability and control checks to ensure data integrity.

Protocol for Melting Point Determination

- Objective: To determine the melting range as an indicator of purity.
- Methodology:
 - Sample Preparation: Finely grind a small amount (2-3 mg) of the dry solid.
 - Capillary Loading: Tightly pack the sample into a capillary tube to a height of 2-3 mm.
 - Instrument Setup: Use a calibrated digital melting point apparatus.

- Measurement:
 - Set a rapid heating ramp (10-20 °C/min) to find an approximate melting point.
 - Allow the apparatus to cool.
 - Using a fresh sample, set a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range should be narrow (< 2 °C) for a pure sample.
- Causality & Trustworthiness: A slow ramp rate is critical for allowing the sample and thermometer to be in thermal equilibrium, preventing an artificially high reading. Using a certified reference standard (e.g., caffeine) before the run validates the instrument's calibration.

Protocol for Potentiometric Titration to Determine pKa

- Objective: To experimentally determine the Lewis acidity (pKa) of the boronic acid.
- Methodology:
 - System Preparation: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, 10).
 - Sample Preparation: Accurately weigh ~0.1 mmol of the compound and dissolve it in a suitable solvent system (e.g., 50:50 DMSO:water) to overcome solubility issues. Sparge the solution with nitrogen to remove dissolved CO₂.
 - Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C). Use a magnetic stirrer for gentle agitation.
 - Titration: Titrate the solution with a standardized, carbonate-free base (e.g., 0.1 M tetrabutylammonium hydroxide or NaOH) using a calibrated auto-burette. Record the pH after each incremental addition of titrant.

- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. A first-derivative plot ($\Delta\text{pH}/\Delta V$ vs. V) can be used to accurately determine the equivalence point.
- Causality & Trustworthiness: Using a mixed solvent system is a pragmatic choice for poorly water-soluble compounds, though it yields an apparent pKa (pKa^*). The use of carbonate-free base is crucial as carbonate ions would buffer the solution and interfere with the measurement.

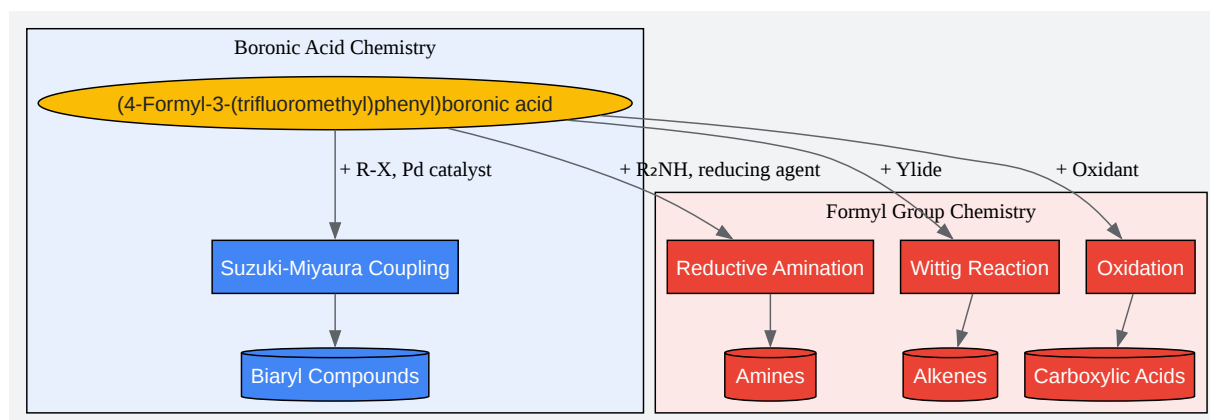
Protocol for HPLC Purity Assessment

- Objective: To determine the purity of the compound and identify any related impurities.
- Methodology:
 - System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
 - Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μm) is a standard starting point.
 - Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water
 - B: 0.1% TFA or Formic Acid in Acetonitrile
 - Gradient: A typical gradient would run from 5% B to 95% B over 20-30 minutes to elute compounds with a wide range of polarities.
 - Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm). A photodiode array (PDA) detector is preferred to assess peak purity.
 - Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL in 50:50 A:B) and dilute to an appropriate concentration for analysis (~0.1 mg/mL).
 - Analysis: Inject the sample and integrate all peaks. Purity is reported as the area percent of the main peak.

- **Causality & Trustworthiness:** The acidic modifier in the mobile phase ensures the boronic acid is protonated and sharpens the peak shape. A gradient elution is necessary to ensure that both polar and non-polar impurities are eluted from the column and quantified. A blank (solvent) injection must be run to identify system peaks.

Chemical Reactivity and Handling

The utility of **(4-Formyl-3-(trifluoromethyl)phenyl)boronic acid** is defined by the reactivity of its functional groups.



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Caption: Key synthetic transformations enabled by the dual functionality of the title compound.

- **Stability and Storage:** Arylboronic acids can undergo dehydration to form cyclic anhydrides (boroxines). This process is typically reversible upon exposure to water. For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated to minimize degradation. It is also sensitive to moisture.

- Safety and Handling: **(4-Formyl-3-(trifluoromethyl)phenyl)boronic acid** is an irritant. It may cause skin, eye, and respiratory irritation.[9][10] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[5] All manipulations should be performed in a well-ventilated fume hood.[5]

Conclusion

(4-Formyl-3-(trifluoromethyl)phenyl)boronic acid is a high-value, multifunctional reagent whose physicochemical properties are a direct consequence of its unique substitution pattern. The interplay between the boronic acid, formyl, and trifluoromethyl groups results in a profile characterized by moderate melting point, anticipated increased Lewis acidity, and versatile reactivity. The analytical and characterization protocols detailed herein provide a robust framework for scientists to ensure the quality and consistency of this critical starting material, thereby enabling its effective application in the complex synthetic challenges central to pharmaceutical and materials research.

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